molecular formula C9H8N2O2 B1641507 Methyl 2-amino-4-cyanobenzoate CAS No. 159847-83-3

Methyl 2-amino-4-cyanobenzoate

Cat. No. B1641507
CAS RN: 159847-83-3
M. Wt: 176.17 g/mol
InChI Key: VCYAYJCEAKQYAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyanobenzoate is a chemical compound with the molecular formula C9H8N2O2 . It is used in various fields of chemistry .


Synthesis Analysis

The synthesis of Methyl 2-amino-4-cyanobenzoate involves a multistep reaction starting with methyl anthranilate . Another method involves the use of isatoic anhydride-8-amide from isatin-7-carboxylic acid .


Molecular Structure Analysis

The molecular structure of Methyl 2-amino-4-cyanobenzoate is represented by the InChI code 1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3 . The molecular weight of the compound is 176.17 g/mol .


Physical And Chemical Properties Analysis

Methyl 2-amino-4-cyanobenzoate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Computational Chemistry and Molecular Modeling

Theoretical chemists use Methyl 2-amino-4-cyanobenzoate as a model system for computational studies. Quantum mechanical calculations provide insights into its electronic structure, energetics, and reactivity. Researchers analyze its interactions with solvents, other molecules, or surfaces. Such investigations aid in predicting properties, understanding reaction mechanisms, and guiding experimental design.

These applications highlight the versatility and significance of Methyl 2-amino-4-cyanobenzoate in scientific research. Keep in mind that its availability and safety precautions should be considered when planning experiments or applications . If you need further details or additional applications, feel free to ask!

Safety and Hazards

Methyl 2-amino-4-cyanobenzoate is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation . It is also harmful to aquatic life . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding release to the environment .

Relevant Papers Several papers related to Methyl 2-amino-4-cyanobenzoate were found . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications.

properties

IUPAC Name

methyl 2-amino-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYAYJCEAKQYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256512
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159847-83-3
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159847-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (60.3 g, 436 mmol) was added to a methanol suspension (850 mL) of methyl 4-cyano-2-[(trifluoroacetyl)amino]benzoate (108 g, 397 mmol) and the mixture was stirred at 50° C. for 2 hours. After cooling, methanol was distilled off under reduced pressure and water was added to the residue. The mixture was extracted twice with ethyl acetate. The combined organic layers were washed with 0.5M hydrochloric acid and then saturated brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-diisopropyl ether to give the title compound (53.9 g, 76%).
Quantity
60.3 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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